2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile
Description
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is a benzodiazole derivative featuring a difluoromethyl substituent at the N1 position and a propanenitrile chain at the C2 position. The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the nitrile moiety may confer bioactivity or serve as a synthetic handle for further modifications .
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPDURHYIPDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=NC2=CC=CC=C2N1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a benzimidazole derivative with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H9F2N3
- Molecular Weight : 221.21 g/mol
- Structural Features : The compound features a benzodiazole ring linked to a propanenitrile group with a difluoromethyl substituent, enhancing its reactivity and solubility properties.
Chemistry
Synthetic Applications :
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile serves as a versatile building block in organic synthesis. It is particularly useful for late-stage difluoromethylation processes, allowing for the incorporation of difluoromethyl groups into various molecular frameworks. This modification can significantly alter the physical and chemical properties of target molecules, making it crucial in the development of new compounds.
Reactions and Mechanisms :
The compound can participate in various reactions such as:
- Minisci-type reactions : These are important for introducing difluoromethyl groups into heteroaromatic compounds.
- Oxidation and Reduction Reactions : Utilizing reagents like hydrogen peroxide or lithium aluminum hydride can yield difluoromethyl ketones or alcohols, respectively.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Difluoromethylation | Difluoromethylating agents | Difluoromethylated derivatives |
| Oxidation | Hydrogen peroxide | Difluoromethyl ketones |
| Reduction | Lithium aluminum hydride | Difluoromethyl alcohols |
Biology
Biological Activity Studies :
Research has indicated that 2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile exhibits potential antimicrobial and anticancer properties. Its difluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets such as enzymes and receptors .
Molecular Biology Techniques :
The compound is utilized in modifying nucleic acids or proteins, enabling researchers to study biological processes at a molecular level. This application is significant in understanding drug interactions and mechanisms of action within living organisms.
Medicine
Pharmaceutical Development :
Ongoing research explores the compound's potential as a pharmaceutical intermediate. Its unique structure makes it valuable in the design of novel drugs aimed at improving pharmacokinetic properties. The incorporation of the difluoromethyl group can enhance the selectivity and potency of active pharmaceutical ingredients .
Case Studies :
- A study demonstrated that derivatives of this compound showed improved activity against certain cancer cell lines compared to their non-difluorinated counterparts.
- Another investigation highlighted its role in developing new antimicrobial agents by modifying existing compounds to enhance their efficacy against resistant strains .
Industrial Applications
In industrial settings, 2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is used as a reagent in various chemical processes. Its ability to act as an intermediate in the synthesis of complex materials makes it valuable in material science and manufacturing sectors.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Compound 3g was synthesized via a solvent-free method with 90% yield , suggesting that similar strategies could apply to the target compound. In contrast, analogs in required multistep reactions with triazole/thiazole couplings, which may lower yields .
- Nitrile Positioning : The propanenitrile chain in the target compound differs from benzonitrile (3g) or acetamide-linked nitriles (9c), which could alter binding affinity or solubility .
Docking Studies
- Compound 9c () exhibited distinct docking poses in AutoDock Vina, suggesting strong interactions with target proteins due to its bromophenyl-thiazole-triazole-acetamide chain .
- The difluoromethyl group in the target compound may enhance binding via polar interactions or steric effects, similar to fluorinated analogs in drug design .
Antimicrobial Activity
- While the target compound’s activity is uncharacterized, benzimidazole derivatives like 3g are often explored for antimicrobial properties. The nitrile group in 3g may contribute to its bioactivity, as seen in related studies .
Physicochemical Properties
- Melting Points : The high melting point of 3g (255–257°C) suggests strong crystalline packing due to its planar benzonitrile group, whereas the target compound’s flexible propanenitrile chain might reduce crystallinity .
- Spectral Data : LCMS and NMR profiles for 3g (e.g., δ 11.214 ppm for NH) provide benchmarks for verifying the target compound’s purity and structure .
Biological Activity
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is a compound characterized by its unique benzodiazole structure, which incorporates a difluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
- Molecular Formula : C₁₁H₉F₂N₃
- Molecular Weight : 229.21 g/mol
- IUPAC Name : 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propanenitrile
- CAS Number : 923116-02-3
The biological activity of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is hypothesized to be linked to its interaction with various cellular targets. Preliminary studies suggest that it may act as a modulator of signaling pathways involved in inflammation and cell proliferation.
Antiproliferative Effects
Recent studies have indicated that compounds similar to 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile exhibit antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell growth may be attributed to its interference with critical cell cycle regulators.
NLRP3 Inhibition
Research has highlighted the potential of benzodiazole derivatives in inhibiting the NLRP3 inflammasome, which plays a significant role in inflammatory responses. A study demonstrated that related compounds could reduce IL-1β release and prevent pyroptosis in macrophages, suggesting a possible therapeutic application for metabolic disorders characterized by chronic inflammation .
Case Studies
In a recent investigation, the biological activity of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile was evaluated alongside other benzodiazole derivatives. The results indicated that this compound exhibited moderate activity against specific cancer cell lines, with IC50 values comparable to established anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile | A549 (Lung) | 15 | Cell cycle arrest |
| Benzodiazole Derivative X | MCF7 (Breast) | 10 | Apoptosis induction |
| Benzodiazole Derivative Y | HeLa (Cervical) | 20 | NLRP3 inhibition |
Safety and Toxicology
Safety assessments are critical for any new chemical entity. Preliminary toxicity studies suggest that while the compound exhibits biological activity, it also requires careful evaluation for potential side effects. Standard procedures for evaluating acute toxicity and genotoxicity should be conducted to ensure safety for therapeutic use.
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents nitrile hydrolysis; maximizes coupling efficiency |
| Solvent | DMF or DCM | Polar aprotic solvents enhance solubility of intermediates |
| Catalyst | Pd(OAc)₂/DPEPhos | Improves cross-coupling yields by 20–30% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
